![molecular formula C20H20Cl2N4O2S B4585674 N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-N'-(3,4-dimethylphenyl)urea](/img/structure/B4585674.png)
N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-N'-(3,4-dimethylphenyl)urea
Overview
Description
This compound is a urea derivative, containing a thiadiazole ring and a dichlorophenoxy group. Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, while thiadiazole rings are found in many pharmaceutical drugs and have various biological activities . The dichlorophenoxy group is similar to the one found in the herbicide 2,4-D .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiadiazole ring, a dichlorophenoxy group, and a urea group. These functional groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiadiazole ring, the dichlorophenoxy group, and the urea group. For example, the thiadiazole ring might undergo reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenoxy group might make the compound more hydrophobic, while the urea group could form hydrogen bonds .Scientific Research Applications
Fungicidal Activity
This compound has been synthesized and investigated for its fungicidal activities. It exhibits moderate activity against various fungi, including Sclerotinia sclerotiorum , Rhizoctonia solani , Fusarium oxysporum , Corynespora cassiicola , and Botrytis cinerea . These fungi are responsible for significant crop losses, and the compound’s ability to inhibit their growth could be crucial for agricultural applications.
Pesticide Development
Derivatives of 2,4-Dichlorophenoxyacetic acid (2,4-D), such as this compound, are important in the pesticide industry . The compound’s structure, which includes a 1,3,4-thiadiazole ring, is known for broad-spectrum biological activity and could lead to the development of new pesticides with improved efficacy and safety profiles.
Synthesis of Novel Amides
The compound is part of a class of amides containing a 1,3,4-thiadiazole moiety, which have shown potential in medicinal and agricultural applications . The synthesis of these amides could lead to novel compounds with diverse biological activities.
Herbicide Formulation
Given the structural similarity to 2,4-D, this compound may serve as a basis for creating selective systemic herbicides for the control of broad-leaved weeds . Its properties could be fine-tuned to enhance solubility, volatility, and reduce environmental persistence.
Future Directions
properties
IUPAC Name |
1-[5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N4O2S/c1-12-5-7-15(10-13(12)2)23-19(27)24-20-26-25-18(29-20)4-3-9-28-17-8-6-14(21)11-16(17)22/h5-8,10-11H,3-4,9H2,1-2H3,(H2,23,24,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGQKELKJFAUFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)CCCOC3=C(C=C(C=C3)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{5-[3-(2,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-3-(3,4-dimethylphenyl)urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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